molecular formula C13H14N2O4 B12642709 (6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one CAS No. 920798-50-1

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one

Cat. No.: B12642709
CAS No.: 920798-50-1
M. Wt: 262.26 g/mol
InChI Key: IUNMZMPWKFQPMS-GFCCVEGCSA-N
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Description

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a nitrophenyl group and a prop-2-en-1-yl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through the reaction of an appropriate amine with an epoxide or a carbonyl compound under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction, where the morpholinone intermediate is treated with an appropriate alkylating agent such as an allyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group or the prop-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives or other oxidized products.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholinone derivatives.

Scientific Research Applications

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group and the morpholinone ring may play key roles in binding to these targets and exerting biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(6S)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can be compared with other morpholine derivatives, such as:

    (6S)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with a methyl group instead of a nitro group, potentially leading to different chemical and biological properties.

    (6S)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with a chloro group instead of a nitro group, affecting reactivity and applications.

The uniqueness of this compound lies in the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activities that distinguish it from other morpholine derivatives.

Properties

CAS No.

920798-50-1

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(6S)-6-(4-nitrophenyl)-4-prop-2-enylmorpholin-3-one

InChI

InChI=1S/C13H14N2O4/c1-2-7-14-8-12(19-9-13(14)16)10-3-5-11(6-4-10)15(17)18/h2-6,12H,1,7-9H2/t12-/m1/s1

InChI Key

IUNMZMPWKFQPMS-GFCCVEGCSA-N

Isomeric SMILES

C=CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C=CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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